1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone
Overview
Description
1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C8H12N2O2 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of ethylhydrazine oxalate with methyl glyoxal in the presence of acetic acid. The reaction mixture is heated at reflux for three hours, followed by extraction and purification through flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)propanone
- 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)butanone
Uniqueness: 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the hydroxyl and carbonyl functionalities, allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
1-(1-ethyl-4-hydroxy-5-methylpyrazol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-10-5(2)8(12)7(9-10)6(3)11/h12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCXHRUMICFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702449 | |
Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-72-4 | |
Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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